2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, 3-benzyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, is used as a reactant in the synthesis of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines, which are selective a3 adenosine receptor antagonists
Mode of Action
Docking studies of related compounds indicate that hydrogen interactions between the nitrogen atom in the pyridine ring and met332 could be responsible for their activity . This suggests that the compound might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Adenosine receptors play a key role in many physiological processes, including inflammation, neurotransmission, and smooth muscle contraction .
Result of Action
If the compound does indeed interact with adenosine receptors, it could potentially modulate a variety of physiological responses, depending on the specific receptor subtype and the cellular context .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-15(19-9-14-7-4-8-26-14)11-27-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSGJRUTCVCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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